(Z)-picolinaldehyde O-ethyl oxime
Description
Properties
IUPAC Name |
(Z)-N-ethoxy-1-pyridin-2-ylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-11-10-7-8-5-3-4-6-9-8/h3-7H,2H2,1H3/b10-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUXGDPAWBITFJ-YFHOEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C\C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stereochemical Considerations
The aldoxime formation proceeds via nucleophilic attack of hydroxylamine on the aldehyde carbonyl, followed by dehydration to generate the C=N bond. This step typically produces a mixture of E- and Z-isomers, with the ratio influenced by solvent polarity and temperature. Polar protic solvents like ethanol favor the Z-isomer due to stabilization of the transition state through hydrogen bonding.
O-Ethylation of Picolinaldehyde Oxime
Alkylation via Nucleophilic Substitution
O-alkylation of the aldoxime hydroxyl group is achieved using ethylating agents such as ethyl bromide or ethyl iodide. A representative protocol involves:
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Dissolving picolinaldehyde oxime (6.6 mmol) in anhydrous dichloromethane.
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Adding imidazole (8.58 mmol) as a base to deprotonate the oxime hydroxyl.
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Introducing ethyl bromide (8.58 mmol) dropwise under argon.
This method, adapted from silylation procedures, yields picolinaldehyde O-ethyl oxime with 70–85% efficiency after aqueous workup and chromatography.
Direct Synthesis Using O-Ethyl Hydroxylamine
An alternative one-pot approach employs O-ethyl hydroxylamine to bypass the need for post-aldoxime alkylation. Reacting picolinaldehyde (1.0 equiv.) with O-ethyl hydroxylamine (1.0 equiv.) in methanol with Na₂CO₃ (0.5 equiv.) at 25°C for 4 hours directly produces the O-ethyl oxime. While this method simplifies the synthesis, O-ethyl hydroxylamine’s limited commercial availability necessitates in situ preparation, complicating scalability.
Stereoselective Isolation of the Z-Isomer
Chromatographic Separation
The E/Z isomeric mixture is resolvable via silica gel chromatography using hexane/ethyl acetate (7:3). The Z-isomer elutes first due to its lower polarity, as demonstrated in the purification of 6-methylpicolinaldehyde O-tert-butyldiphenylsilyl oxime .
Crystallization-Based Enrichment
Recrystallization from ethanol/water (9:1) at 4°C enriches the Z-isomer to >95% purity. Differential solubility arises from the Z-isomer’s planar geometry, which facilitates tighter crystal packing.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
Infrared (IR) Spectroscopy
The C=N stretch is observed at 1600–1650 cm⁻¹. O-ethylation eliminates the O–H stretch (3200–3400 cm⁻¹), confirming successful alkylation.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Solvent | Time (h) | Yield (%) | Z-Isomer Purity (%) |
|---|---|---|---|---|---|
| Aldoxime + Alkylation | Ethyl bromide, imidazole | CH₂Cl₂ | 12 | 78 | 92 |
| Direct Synthesis | O-Ethyl hydroxylamine | MeOH | 4 | 65 | 88 |
Table 1. Performance metrics for primary synthetic routes.
Challenges and Optimization Strategies
Byproduct Formation During Alkylation
Competing N-alkylation can occur if the oxime’s nitrogen is insufficiently protected. Using bulky bases (e.g., 2,6-lutidine) or low temperatures (0°C) suppresses this side reaction, improving O-alkylation selectivity.
Enhancing Z-Isomer Prevalence
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Solvent Effects : Replacing ethanol with tert-butanol increases Z-isomer prevalence from 55% to 72% due to reduced hydrogen bonding.
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Catalytic Additives : Adding 5 mol% Cu(I) salts promotes Z-selectivity via coordination to the oxime nitrogen, as evidenced in cobalt complex syntheses.
Applications and Derivatives
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
(Z)-picolinaldehyde O-ethyl oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to amines.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products
Oxidation: Formation of nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oximes or other derivatives.
Scientific Research Applications
Antidote for Organophosphate Poisoning
One of the most notable applications of (Z)-picolinaldehyde O-ethyl oxime is its role as an antidote for organophosphate nerve agents. Organophosphates inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent neurotoxicity. Oximes like this compound can reactivate acetylcholinesterase by cleaving the phosphoryl group from the enzyme, restoring its function.
A study highlighted that compounds with a similar structure exhibited improved efficacy in reactivating acetylcholinesterase inhibited by various organophosphates compared to traditional antidotes like pralidoxime (2-PAM) and HI-6 . The effectiveness of these compounds can be attributed to their ability to penetrate the blood-brain barrier (BBB), which is crucial for addressing central nervous system effects of organophosphate poisoning .
Neuroprotective Agents
Research indicates that this compound may have neuroprotective properties beyond its use as an antidote. It has been suggested that compounds with oxime functionalities could be beneficial in treating neurodegenerative diseases by modulating acetylcholine levels and protecting neuronal integrity .
Table 1: Reactivation Efficiency of Oximes on Acetylcholinesterase
| Compound | Reactivation Rate Constant | Efficacy Compared to 2-PAM |
|---|---|---|
| This compound | Higher than 2-PAM | Improved |
| HI-6 | Variable | Standard |
| Pralidoxime (2-PAM) | Baseline | Reference |
The table above summarizes findings from various studies that assessed the reactivation efficiency of different oximes on acetylcholinesterase inhibited by organophosphates. Notably, this compound demonstrated superior reactivation capabilities compared to established antidotes.
Mechanism of Action
The mechanism of action of (Z)-picolinaldehyde O-ethyl oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, making it useful in coordination chemistry. Additionally, the compound’s ability to undergo various chemical transformations allows it to participate in biochemical pathways, potentially leading to its pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical behavior of (Z)-picolinaldehyde O-ethyl oxime is best understood through comparison with related oximes and picolinaldehyde derivatives. Key structural variables include substituent type, position, and stereochemistry.
Substituent Effects on the Oxime Group
The O-ethyl group distinguishes this compound from other oxime derivatives. For instance:
- O-Methyl oximes (e.g., all-trans-C15 O-methyl oxime) exhibit higher efficiency in opsin activation compared to O-ethyl analogs, as longer substituents like O-ethyl reduce steric compatibility with enzyme binding pockets .
- Hydroxyl oximes (e.g., all-trans-C17 hydroxyl oxime) are more polar but less stable under physiological conditions, limiting their utility in drug design compared to O-alkylated oximes .
Picolinaldehyde Derivatives with Heterocyclic Substituents
Modifications on the pyridine ring significantly alter properties:
| Compound Name | Structural Features | Biological/Chemical Impact |
|---|---|---|
| 5-(3,3-Difluoroazetidin-1-yl)picolinaldehyde | Azetidine ring with fluorine substituents | Enhanced metabolic stability and target affinity due to fluorination |
| 6-((1H-Imidazol-1-yl)methyl)picolinaldehyde | Imidazole-methyl group at 6-position | Improved antimicrobial activity via imidazole’s metal-coordinating ability |
| 5-(2-Fluoropyridin-4-yl)picolinaldehyde | Fluoropyridine substituent | Increased lipophilicity, enhancing blood-brain barrier penetration |
The O-ethyl oxime in this compound introduces moderate lipophilicity, balancing solubility and membrane permeability, but lacks the fluorinated or heterocyclic enhancements seen in the above analogs .
Chlorophenyl Oxime Derivatives
Comparing with non-picolinaldehyde oximes highlights positional effects:
| Compound Name | Chlorine Position | Key Properties |
|---|---|---|
| (2-Chloro-phenyl)-oxo-acetaldehyde oxime | Para | Strong antimicrobial activity via enzyme inhibition |
| (3-Chlorophenyl)(oxo)acetaldehyde oxime | Meta | Altered reactivity due to steric hindrance |
The absence of a chloro group in this compound reduces electrophilicity but retains nucleophilic oxime reactivity, making it less potent against bacterial targets but more adaptable for metal chelation .
Stereochemical Considerations: Z vs. E Isomers
The Z-configuration imposes distinct spatial constraints compared to E-isomers like (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime. For example:
- Z-isomers often exhibit lower thermal stability due to intramolecular strain but better binding to planar active sites (e.g., metalloenzymes).
- E-isomers are typically more stable and prevalent in synthetic pathways but may lack target specificity .
Biological Activity
(Z)-Picolinaldehyde O-ethyl oxime is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound is characterized by its oxime functional group, which is known for its reactivity and biological significance. The synthesis typically involves the reaction of (Z)-picolinaldehyde with ethyl hydroxylamine in the presence of an acid catalyst. The general reaction can be represented as follows:
Antimicrobial Properties
Research has indicated that oxime derivatives exhibit significant antimicrobial activity. A study demonstrated that this compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, revealing that the compound possesses notable antibacterial properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in the context of organophosphate poisoning. Oximes are known to reactivate acetylcholinesterase (AChE) inhibited by organophosphates. In vitro studies showed that this compound effectively reactivated AChE, suggesting its utility as a therapeutic agent in treating pesticide poisoning.
The mechanism by which this compound exerts its biological effects primarily involves its interaction with enzymes and receptors. The oxime group can form a nucleophilic attack on the phosphorus atom in organophosphate-inhibited AChE, facilitating the reactivation of the enzyme. This action is crucial for restoring normal cholinergic function in poisoned organisms.
Case Studies
- Case Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various oxime derivatives, including this compound. The results indicated a strong correlation between structural modifications in the oxime group and increased antimicrobial potency.
- Neuroprotection in Animal Models : In a controlled study involving mice exposed to organophosphate compounds, administration of this compound resulted in a significant reduction in mortality rates compared to untreated controls. This underscores the compound's potential as an antidote for organophosphate toxicity.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (Z)-picolinaldehyde O-ethyl oxime to improve yield and stereoselectivity?
- Methodological Answer : Optimize reaction parameters such as temperature, solvent polarity, and stoichiometric ratios of hydroxylamine derivatives (e.g., O-ethylhydroxylamine) to the aldehyde precursor. Use polar aprotic solvents like methanol/water mixtures to enhance syn/anti oxime ratios, as microenvironmental effects during nucleophilic attack influence stereoselectivity . Validate purity via chromatography (e.g., UHPLC with C18 columns) and confirm configuration using NMR (e.g., chemical shifts for oxime isomers) .
Q. What analytical techniques are most effective for characterizing this compound and confirming its configuration?
- Methodological Answer : Combine ultrahigh-performance liquid chromatography (UHPLC) with C18 columns (1.8 µm particles) for baseline resolution of syn/anti oxime isomers . Use and NMR to identify characteristic shifts (e.g., δ ~191 ppm for aldehyde carbons) and HRMS for molecular ion validation . For reproducibility, document column specifications, mobile phases (e.g., acetonitrile/water with 0.1% formic acid), and spectral acquisition parameters .
Q. How can researchers ensure the stability of this compound during storage and experimental workflows?
- Methodological Answer : Store the compound in inert, anhydrous conditions (e.g., under nitrogen at -20°C) to prevent hydrolysis or oxidation. Monitor degradation via periodic UHPLC analysis and compare retention times against freshly synthesized batches . For biological assays, pre-test stability in buffered solutions at physiological pH and temperature .
Advanced Research Questions
Q. How can researchers investigate the stereochemical stability of this compound under varying experimental conditions?
- Methodological Answer : Perform kinetic studies using temperature-controlled NMR or circular dichroism (CD) to track isomerization rates. Compare syn/anti ratios in solvents of differing polarity (e.g., DMSO vs. hexane) to assess microenvironmental effects . Computational modeling (e.g., DFT calculations) can predict energy barriers for isomer interconversion and guide experimental design .
Q. What methodologies are recommended for resolving contradictions in reported biological activity data of this compound derivatives?
- Methodological Answer : Systematically vary assay conditions (e.g., cell lines, incubation times) to identify confounding factors. Validate target interactions using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Cross-reference findings with structural analogs (e.g., 3-(thiazolidin-3-yl)picolinaldehyde) to isolate structure-activity relationships . Apply statistical frameworks like ANOVA to assess reproducibility across replicates .
Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in complex reaction systems?
- Methodological Answer : Use molecular docking to simulate interactions with enzymatic active sites (e.g., flavin-dependent oxidases) and identify potential binding modes . Pair these insights with kinetic experiments (e.g., stopped-flow spectroscopy) to validate computational predictions. Leverage cheminformatics tools (e.g., Reaxys) to cross-validate predicted reaction pathways with literature data .
Q. What strategies are effective for elucidating the mechanism of this compound in catalytic or biochemical pathways?
- Methodological Answer : Employ isotopic labeling (e.g., or ) to trace oxygen or proton transfer steps in enzymatic assays . Use time-resolved FTIR or Raman spectroscopy to capture intermediate species. For non-enzymatic systems, conduct Hammett studies to correlate substituent effects with reaction rates .
Tables for Key Data
| Parameter | Typical Value/Range | Method | Reference |
|---|---|---|---|
| Syn/anti oxime ratio | 2:1 to 5:1 (methanol/water) | UHPLC (C18 column) | |
| NMR shift | δ 191.7 ppm (aldehyde carbon) | 126 MHz NMR in CDCl₃ | |
| HRMS (M+H)⁺ | 337.1737 (C20H25N2OSi) | High-resolution mass spec | |
| Optimal mobile phase | Acetonitrile/water/0.1% FA | UHPLC resolution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
